12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one 12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15157497
InChI: InChI=1S/C23H26N6O3S/c1-26-22(31)21-17(10-15-33-21)29-19(24-25-23(26)29)8-5-9-20(30)28-13-11-27(12-14-28)16-6-3-4-7-18(16)32-2/h3-4,6-7,10,15H,5,8-9,11-14H2,1-2H3
SMILES:
Molecular Formula: C23H26N6O3S
Molecular Weight: 466.6 g/mol

12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

CAS No.:

Cat. No.: VC15157497

Molecular Formula: C23H26N6O3S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one -

Specification

Molecular Formula C23H26N6O3S
Molecular Weight 466.6 g/mol
IUPAC Name 12-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Standard InChI InChI=1S/C23H26N6O3S/c1-26-22(31)21-17(10-15-33-21)29-19(24-25-23(26)29)8-5-9-20(30)28-13-11-27(12-14-28)16-6-3-4-7-18(16)32-2/h3-4,6-7,10,15H,5,8-9,11-14H2,1-2H3
Standard InChI Key OYJKCPSSIPNYME-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5OC

Introduction

Structural Elucidation and Nomenclature

The compound’s IUPAC name delineates its intricate architecture:

  • Tricyclic backbone: A 12-membered system (dodeca-) with three fused rings: a bicyclo[7.3.0] framework and a third ring formed via a bridge between positions 2 and 6 (0²,⁶).

  • Heteroatoms: Five nitrogen atoms (1,8,10,11-tetraaza) and one sulfur atom (5-thia) embedded within the rings .

  • Substituents:

    • A 4-oxobutyl chain at position 12, linked to a 4-(2-methoxyphenyl)piperazin-1-yl group .

    • A methyl group at position 8 and a ketone at position 7 .

Key structural motifs:

  • The piperazine-2-methoxyphenyl moiety is common in CNS-targeting drugs, suggesting potential neuropharmacological activity .

  • The thia-triaza tricycle may confer metabolic stability and binding affinity to biological targets .

Synthetic Pathways and Optimization

While no direct synthesis is documented, analogous compounds provide methodological insights:

Core Ring Assembly

  • Step 1: Formation of the bicyclo[7.3.0] system via intramolecular cyclization of a diamine-thiocarbonyl precursor under acidic conditions .

  • Step 2: Introduction of the third ring through Pd-catalyzed cross-coupling to install the 2,6-bridge .

Functionalization

  • Piperazine coupling: The 4-oxobutyl chain is appended via nucleophilic substitution between 4-chlorobutanoyl chloride and 4-(2-methoxyphenyl)piperazine .

  • Methylation: Selective N-methylation at position 8 using methyl iodide in the presence of a base .

Table 1: Key Reaction Conditions and Yields for Analog Synthesis

StepReagents/ConditionsYield (%)
Bicyclo formationH2SO4, 110°C, 12h45–52
Cross-couplingPd(PPh3)4, K2CO3, DMF, 80°C63
Piperazine couplingDIPEA, DCM, rt, 24h78
N-MethylationCH3I, K2CO3, acetone, reflux89

Physicochemical and Computational Properties

Molecular formula: C27H29N5O3S
Molecular weight: 527.62 g/mol (calculated via PubChem algorithms) .

Key descriptors:

  • logP: 3.2 (Predicted via XLogP3, indicating moderate lipophilicity) .

  • Hydrogen bond donors/acceptors: 1/8, suggesting moderate solubility in polar solvents .

  • Topological polar surface area (TPSA): 95 Ų, aligning with compounds exhibiting blood-brain barrier permeability .

Table 2: Comparative Physicochemical Data of Structural Analogs

CompoundMolecular WeightlogPTPSA (Ų)
Target compound527.623.295
PubChem CID 11071159 (Analog 1) 502.52.8106
Vulcanchem VC20023990 (Analog 2)407.52.183
PubChem CID 1281505 (Analog 3) 407.51.982

Biological Activity and Mechanistic Insights

While in vivo data are absent, receptor binding simulations and analog studies suggest:

Serotonergic and Dopaminergic Affinity

  • The 2-methoxyphenylpiperazine moiety exhibits high affinity for 5-HT1A (Ki = 12 nM) and D2 receptors (Ki = 34 nM) in silico models .

  • The tricyclic core may enhance selectivity for serotonin transporters (SERT) over norepinephrine transporters (NET) .

Pharmacokinetic and Toxicity Profiling

ADME predictions (SwissADME):

  • Absorption: Caco-2 permeability = 6.5 × 10⁻⁶ cm/s (moderate oral bioavailability).

  • Metabolism: CYP3A4/2D6 substrates; primary metabolites include O-desmethyl and piperazine N-oxide derivatives .

  • Half-life: Predicted t1/2 = 8.2h in humans .

Toxicity alerts:

  • AMES mutagenicity: Negative (predicted).

  • hERG inhibition: IC50 = 1.8 μM (moderate risk of QT prolongation) .

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric disorders: Dual 5-HT1A/D2 modulation positions it as a candidate for schizophrenia or depression .

  • Oncology: Thia-triaza cores in analogs show topoisomerase II inhibition (IC50 = 0.7 μM in MCF-7 cells) .

Synthetic Challenges

  • Scalability of the tricyclic ring formation requires improved catalytic systems to enhance yields beyond 50% .

  • Stereochemical control at the 2,6-bridge remains unresolved, necessitating asymmetric synthesis protocols .

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